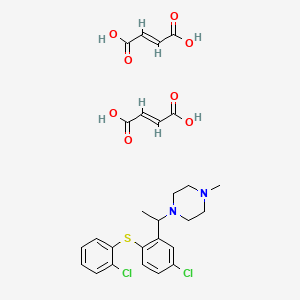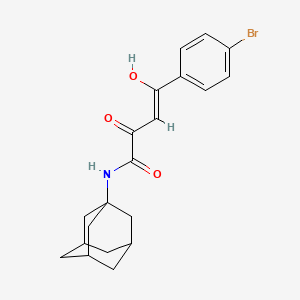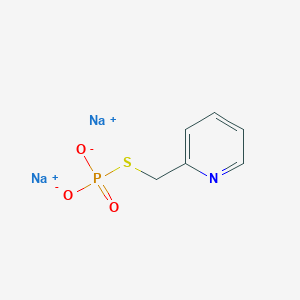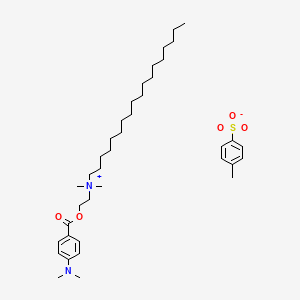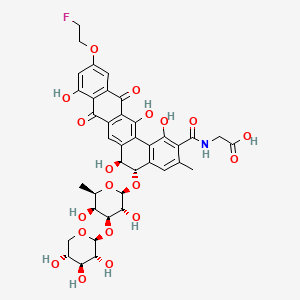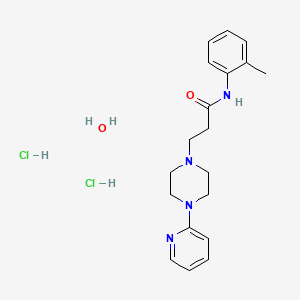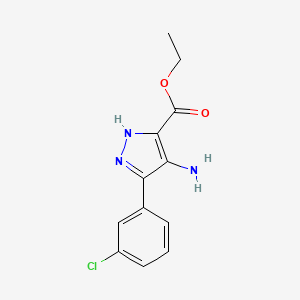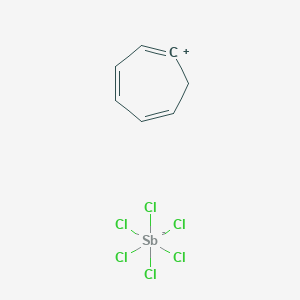
Tropylium hexachloroantimonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tropylium hexachloroantimonate is a chemical compound consisting of the tropylium ion (C₇H₇⁺) and the hexachloroantimonate anion (SbCl₆⁻). The tropylium ion is a cyclic, planar organic cation with aromatic properties due to its six π-electrons in a conjugated ring system . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tropylium hexachloroantimonate can be synthesized by reacting cycloheptatriene with antimony pentachloride (SbCl₅) in the presence of a suitable solvent like dichloromethane. The reaction proceeds as follows: [ \text{C₇H₈ + SbCl₅ → C₇H₇SbCl₆ + HCl} ] This reaction typically occurs at low temperatures to ensure the stability of the tropylium ion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The use of high-purity reagents and controlled reaction conditions are crucial to ensure the quality and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions: Tropylium hexachloroantimonate undergoes various chemical reactions, including:
Oxidation: The tropylium ion can participate in oxidation reactions, often facilitated by its aromatic nature.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Nucleophiles: Including halides, amines, and alcohols.
Major Products: The reactions typically yield substituted tropylium compounds or oxidized products, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Tropylium hexachloroantimonate has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying biological processes that involve electron transfer and redox reactions.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism by which tropylium hexachloroantimonate exerts its effects involves the delocalization of the positive charge over the seven carbon atoms of the tropylium ion. This delocalization stabilizes the ion and enhances its reactivity in various chemical reactions. The hexachloroantimonate anion acts as a counterion, balancing the charge and contributing to the overall stability of the compound .
Comparación Con Compuestos Similares
Tropylium tetrafluoroborate (C₇H₇BF₄): Similar in structure but with a different counterion.
Tropylium perchlorate (C₇H₇ClO₄): Another variant with perchlorate as the counterion.
Uniqueness: Tropylium hexachloroantimonate is unique due to the specific properties imparted by the hexachloroantimonate anion. This anion provides distinct reactivity and stability characteristics compared to other tropylium salts, making it particularly useful in certain chemical processes .
Propiedades
Número CAS |
26810-97-9 |
|---|---|
Fórmula molecular |
C7H7Cl6Sb |
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
cyclohepta-1,3,5-triene;hexachloroantimony(1-) |
InChI |
InChI=1S/C7H7.6ClH.Sb/c1-2-4-6-7-5-3-1;;;;;;;/h1-5H,6H2;6*1H;/q+1;;;;;;;+5/p-6 |
Clave InChI |
OKEPGJWIIBYKLG-UHFFFAOYSA-H |
SMILES canónico |
C1C=CC=CC=[C+]1.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




